molecular formula C25H17BrN2O3 B12015988 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 358775-58-3

4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12015988
CAS No.: 358775-58-3
M. Wt: 473.3 g/mol
InChI Key: CNJQSXIEOLANAA-JVWAILMASA-N
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Description

4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C25H17BrN2O3 and a molecular weight of 473.33 g/mol . This compound is known for its unique structure, which combines a naphthoyl group, a carbohydrazonoyl group, and a bromobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of the naphthoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl 2-bromobenzoate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

358775-58-3

Molecular Formula

C25H17BrN2O3

Molecular Weight

473.3 g/mol

IUPAC Name

[4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C25H17BrN2O3/c26-23-11-4-3-9-22(23)25(30)31-19-14-12-17(13-15-19)16-27-28-24(29)21-10-5-7-18-6-1-2-8-20(18)21/h1-16H,(H,28,29)/b27-16+

InChI Key

CNJQSXIEOLANAA-JVWAILMASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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